PEG5 Spacer Confers Superior Hydrophilicity Over Phenyl-Linked PEG5 Analog (ΔXlogP = -0.4)
Ald-benzyl-PEG5-CH2 tBu-ester exhibits a computed XlogP of 1.7, which is 0.4 units lower than the XlogP of 2.1 calculated for the direct phenyl-ether analog Ald-Ph-PEG5-t-butyl ester [1]. This increase in hydrophilicity arises from the benzyl-CH2 ether architecture, which introduces additional polarizable C-O bonds without sacrificing the aromatic character required for π-stacking interactions with protein surfaces. In PROTAC design, linker hydrophilicity directly correlates with reduced non-specific binding, lower aggregation propensity, and improved aqueous solubility—attributes critical for achieving clean dose-response curves and reproducible DC50 measurements .
| Evidence Dimension | Hydrophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 1.7 |
| Comparator Or Baseline | Ald-Ph-PEG5-t-butyl ester (XlogP = 2.1) |
| Quantified Difference | ΔXlogP = -0.4 (target more hydrophilic) |
| Conditions | Computed partition coefficient (XlogP3-AA method) |
Why This Matters
Lower LogP translates to higher aqueous solubility and reduced non-specific hydrophobic interactions, enabling cleaner biological data and more reliable structure-activity relationships in PROTAC optimization.
- [1] PubChem. Ald-PEG5-t-butyl ester (CID 77078423): Computed Properties. Retrieved 2026. View Source
